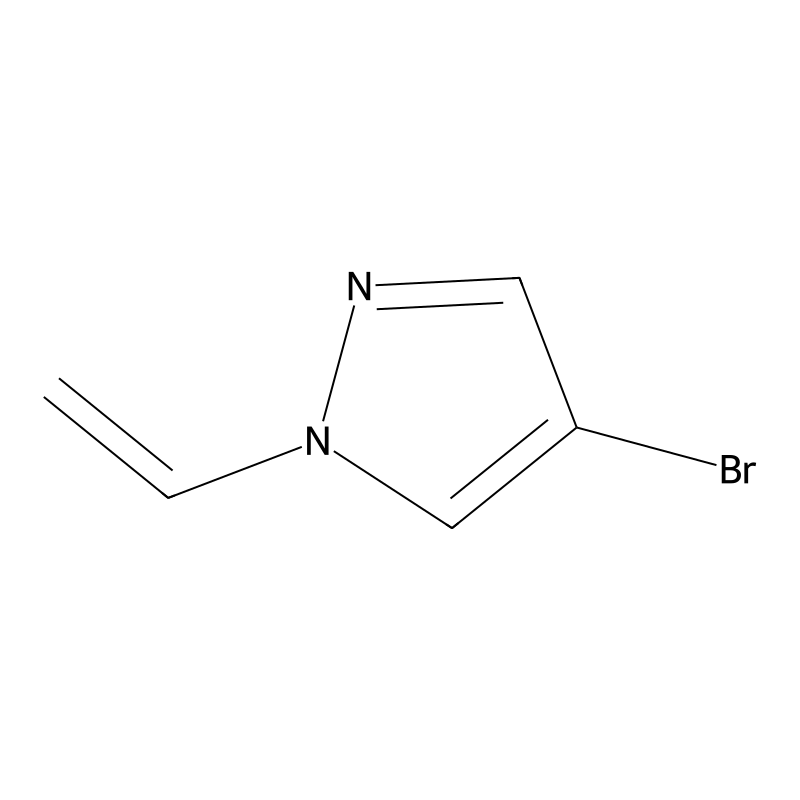

4-Bromo-1-vinyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a vinyl group and a bromine atom makes 4-BVP an interesting building block for organic synthesis. The vinyl group can participate in various reactions like Diels-Alder cycloadditions or metathesis reactions, while the bromine atom can be readily substituted for other functional groups PubChem, 4-Bromo-1-vinyl-1H-pyrazole: .

Medicinal chemistry

Pyrazole derivatives are a well-studied class of compounds with diverse biological activities. 4-BVP's pyrazole core and the combination of functional groups might hold potential for development into new medicinal agents. Further research is needed to explore this possibility.

4-Bromo-1-vinyl-1H-pyrazole is an organic compound with the chemical formula CHBrN. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromine atom at the fourth position and a vinyl group at the first position characterizes this compound, contributing to its unique chemical properties and reactivity. Pyrazoles are known for their versatility in organic synthesis and their applications in medicinal chemistry.

- Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, allowing for further functionalization at the 4-position.

- Nucleophilic Addition: The vinyl group can react with nucleophiles, facilitating the formation of more complex structures.

- Thermal Reactions: Under heat, 4-bromo-1-vinyl-1H-pyrazole may undergo decomposition or rearrangement reactions, leading to different pyrazole derivatives .

Pyrazole derivatives, including 4-bromo-1-vinyl-1H-pyrazole, have been studied for their biological activities. They exhibit a range of pharmacological properties such as:

- Antimicrobial Activity: Some pyrazoles show effectiveness against bacteria and fungi, making them potential candidates for antibiotic development.

- Anti-inflammatory Properties: Certain derivatives have been noted for their ability to reduce inflammation, indicating potential use in treating inflammatory diseases.

- Anticancer Activity: Research has indicated that some pyrazole compounds can inhibit cancer cell proliferation, suggesting a role in cancer therapy .

Several synthetic routes are available for the preparation of 4-bromo-1-vinyl-1H-pyrazole:

- Vinylation of Pyrazoles: A common method involves the reaction of 4-bromopyrazole with vinyl halides under basic conditions to introduce the vinyl group.

- Dehydrohalogenation Reactions: Starting from 4-bromo-1-(2-chloroethyl)-1H-pyrazole, dehydrochlorination can yield 4-bromo-1-vinyl-1H-pyrazole in good yields .

- Phase Transfer Catalysis: Using phase transfer catalysts allows for the efficient conversion of halogenated pyrazoles to vinyl derivatives under mild conditions .

The applications of 4-bromo-1-vinyl-1H-pyrazole span various fields:

- Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.

- Agricultural Chemistry: Pyrazoles are investigated as agrochemicals for their herbicidal and fungicidal properties.

- Material Science: The compound may serve as a building block in the synthesis of polymers or other materials with specific functional properties .

Interaction studies involving 4-bromo-1-vinyl-1H-pyrazole focus on its reactivity with various biological targets. These studies often assess:

- Binding Affinity: Evaluating how well the compound binds to specific proteins or enzymes.

- Mechanism of Action: Understanding how it exerts its biological effects at the molecular level.

- Synergistic Effects: Investigating how it interacts with other compounds to enhance or inhibit biological activity .

Several compounds share structural similarities with 4-bromo-1-vinyl-1H-pyrazole. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 4-Bromo-3-methyl-1H-pyrazole | Methyl group at the 3-position | Exhibits different biological activity |

| 3-Bromo-1-vinylpyrazole | Bromine at the 3-position | Less reactive due to sterics |

| 5-Bromo-1-vinylpyrazole | Bromine at the 5-position | Shows different reactivity patterns |

| 4-Chloro-1-vinylpyrazole | Chlorine instead of bromine | Potentially less toxic |

4-Bromo-1-vinyl-1H-pyrazole is unique due to its specific combination of bromine and vinyl groups, which influences its reactivity and biological activity compared to other pyrazole derivatives. This specificity can lead to distinct pharmacological profiles and applications in various fields .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant